molecular formula C24H33NO B14948338 (16E)-16-(1H-pyrrol-2-ylmethylidene)androstan-17-one

(16E)-16-(1H-pyrrol-2-ylmethylidene)androstan-17-one

Cat. No.: B14948338
M. Wt: 351.5 g/mol
InChI Key: XQGICSGOYOKZIM-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,13-DIMETHYL-16-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]HEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring and a cyclopenta[a]phenanthrene core

Properties

Molecular Formula

C24H33NO

Molecular Weight

351.5 g/mol

IUPAC Name

(16E)-10,13-dimethyl-16-(1H-pyrrol-2-ylmethylidene)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C24H33NO/c1-23-11-4-3-6-17(23)8-9-19-20(23)10-12-24(2)21(19)15-16(22(24)26)14-18-7-5-13-25-18/h5,7,13-14,17,19-21,25H,3-4,6,8-12,15H2,1-2H3/b16-14+

InChI Key

XQGICSGOYOKZIM-JQIJEIRASA-N

Isomeric SMILES

CC12CCCCC1CCC3C2CCC4(C3C/C(=C\C5=CC=CN5)/C4=O)C

Canonical SMILES

CC12CCCCC1CCC3C2CCC4(C3CC(=CC5=CC=CN5)C4=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,13-DIMETHYL-16-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]HEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE typically involves multiple steps, including the formation of the pyrrole ring and the cyclopenta[a]phenanthrene core. One common method involves the condensation of a suitable aldehyde with a pyrrole derivative under acidic conditions, followed by cyclization and further functionalization to achieve the desired structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

10,13-DIMETHYL-16-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]HEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 10,13-DIMETHYL-16-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]HEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10,13-DIMETHYL-16-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]HEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE is unique due to its specific structural features, such as the presence of both a pyrrole ring and a cyclopenta[a]phenanthrene core.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.